12-Deoxyphorbol-13-tetradecanoate
Description
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Structure
3D Structure
Properties
CAS No. |
53414-26-9 |
|---|---|
Molecular Formula |
C34H54O6 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
InChI |
InChI=1S/C34H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)40-33-20-24(3)34(39)26(29(33)31(33,4)5)19-25(22-35)21-32(38)27(34)18-23(2)30(32)37/h18-19,24,26-27,29,35,38-39H,6-17,20-22H2,1-5H3/t24-,26+,27-,29-,32-,33+,34-/m1/s1 |
InChI Key |
FDFRQMKAXPLXFL-UZAJRZOCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Origin of Product |
United States |
Historical Context of Phorbol Esters As Biological Modulators
The story of phorbol (B1677699) esters begins with plants from the Euphorbiaceae and Thymelaeaceae families. nih.govwikipedia.org For centuries, extracts from plants like Croton tiglium were used in traditional medicine, often as purgatives. wikipedia.org It was in 1934 that phorbol, the parent compound of the phorbol esters, was first isolated from croton oil. wikipedia.org However, it wasn't until 1967 that its complex chemical structure was fully elucidated. wikipedia.org
The initial scientific interest in phorbol esters was sparked by their potent tumor-promoting capabilities. nih.govwikipedia.org This led to extensive investigations to uncover their molecular targets within the cell. The breakthrough came with the discovery that phorbol esters are potent activators of protein kinase C (PKC), a crucial enzyme in signal transduction pathways. nih.govoup.com Phorbol esters mimic the action of diacylglycerol (DAG), a natural activator of PKC, but are more stable, making them ideal for experimental research. nih.govresearchgate.net This discovery established phorbol esters as powerful tools to study the myriad of cellular processes regulated by PKC. nih.gov
Academic Significance of 12 Deoxyphorbol 13 Tetradecanoate Within Phorbol Ester Research
Within the diverse family of phorbol (B1677699) esters, 12-Deoxyphorbol-13-tetradecanoate holds a special place. While other phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are potent activators of a broad range of PKC isoforms, this compound exhibits a more nuanced activity profile. ontosight.aiadipogen.com Its chemical structure, featuring a tigliane (B1223011) backbone with specific modifications at the 12 and 13 positions, allows it to differentially modulate the activity of PKC isozymes. ontosight.airesearchgate.net
This selective action is of paramount importance in academic research. It enables scientists to dissect the specific roles of different PKC isoforms in various cellular functions. For instance, studies have utilized this compound to investigate the translocation of specific PKC isoforms, such as PKC-GFP, providing insights into the spatial and temporal regulation of enzyme activity. researchgate.net This level of specificity is crucial for untangling the intricate signaling networks that govern cell behavior.
Overview of Research Trajectories for the Chemical Compound
Molecular Mechanism of Action: Protein Kinase C (PKC) Isoform Activation and Specificity
The primary molecular target of this compound is Protein Kinase C (PKC). PKC comprises a family of serine/threonine kinases that are central to signal transduction. The activation of PKC by phorbol esters like this compound is a complex process involving specific binding interactions, conformational changes, and subsequent translocation of the enzyme to cellular membranes.
Conformational Changes Induced in PKC Structure
The binding of this compound to the C1 domain of conventional and novel PKC isoforms induces a significant conformational change in the enzyme's structure. In its inactive state, a pseudosubstrate sequence within the regulatory domain of PKC occupies the substrate-binding cavity of the catalytic domain, thereby inhibiting its kinase activity.
The binding of an activating ligand like this compound to the C1 domain causes the pseudosubstrate to be released from the catalytic site. This conformational shift exposes the catalytic domain, allowing it to bind and phosphorylate its target substrates, thus initiating a downstream signaling cascade.
Role of Ligand Hydrophobicity in PKC Translocation and Localization
A critical step in the activation of many PKC isoforms is their translocation from the cytosol to cellular membranes, such as the plasma membrane. The hydrophobicity of the ligand plays a crucial role in this process. The "tetradecanoate" portion of this compound is a 14-carbon acyl chain, which is highly hydrophobic.
Upon binding of this compound to a PKC isoform, this hydrophobic tail is thought to insert into the lipid bilayer of the cell membrane. This effectively anchors the PKC-ligand complex to the membrane, where its substrates are often located. Studies using fluorescently tagged PKC have visualized this translocation in response to treatment with 12-deoxyphorbol esters. For example, treatment of cells expressing PKC-GFP with this compound has been shown to induce the translocation of the fluorescently labeled PKC to the cell periphery. researchgate.net Similarly, the PKC alpha isoform, which is typically found in the soluble fraction of the cell, translocates to the membrane fraction within minutes of treatment with phorbol esters. duke.edu This translocation is a key determinant of the enzyme's activity and specificity. researchgate.net
Downstream Signaling Cascade Activation
The activation of Protein Kinase C by this compound triggers a cascade of downstream signaling events that influence a variety of cellular functions, including gene expression, proliferation, and apoptosis. Two of the most significant pathways modulated by PKC are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Regulation of MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Research has demonstrated that this compound can activate this pathway through its effects on PKC. In A549 lung carcinoma cells, 12-deoxyphorbol esters have been found to induce growth arrest and apoptosis through the activation of the PKCδ/PKD/ERK pathway. mdpi.com
The activation of the ERK pathway by phorbol esters can occur at multiple levels. Phorbol esters have been shown to stimulate the Ras/ERK signaling pathway. nih.gov This can involve the phosphorylation of adaptor proteins, leading to the activation of the Ras GTPase and the subsequent engagement of the Raf-MEK-ERK kinase cascade. nih.gov The activation of the ERK pathway is a key mechanism by which this compound can exert its biological effects. nih.gov
Table 2: Effect of 12-Deoxyphorbol Esters on the MAPK/ERK Pathway
| Cell Line | 12-Deoxyphorbol Ester Effect | Mediating Kinases | Downstream Outcome | Reference |
| A549 (Lung Carcinoma) | Activation of ERK pathway | PKCδ, PKD | Growth arrest and apoptosis | mdpi.com |
Modulation of NF-κB Signaling
NF-κB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. The activity of NF-κB is tightly controlled by various signaling pathways, including those involving PKC.
PKC isoforms can modulate NF-κB signaling through several mechanisms. For instance, specific PKC isoforms can phosphorylate components of the NF-κB signaling pathway, leading to its activation. Research has implicated the EGFR/PKCδ/NF-κB pathway in cellular responses. mdpi.com Furthermore, studies have shown that both conventional (calcium-dependent) and novel (calcium-independent) PKC isoforms can mediate the transcription of genes through both AP-1 and non-AP-1 sequences, with NF-κB being a key non-AP-1 transacting factor. nih.gov The interplay between PKC and NF-κB is complex, with some studies suggesting that certain deacetylases, which can be influenced by cellular signaling, may in turn deacetylate and inhibit the transcriptional activity of the RelA/p65 subunit of NF-κB. nih.gov This highlights the intricate network of interactions through which this compound can influence gene expression and cellular fate.
Influence on PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. The interaction between PKC, activated by compounds like this compound, and the PI3K/Akt pathway is not a simple linear relationship but rather a complex crosstalk that can be either stimulatory or inhibitory depending on the cellular context and specific PKC isoforms involved.
Activation of the PI3K/Akt pathway typically begins at the cell surface with growth factor receptors, which activate PI3K to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3). wikipedia.org This lipid second messenger recruits Akt to the membrane, where it is activated through phosphorylation. wikipedia.orgoup.com
However, activation of certain PKC isoforms by phorbol esters can exert a suppressive effect on this pathway. Studies in intestinal epithelial cells have shown that PKC activation can transiently inhibit PI3K and Akt activity. aacrjournals.org This inhibition was linked to the activation of the phosphatase PP2A, which can dephosphorylate and inactivate Akt. aacrjournals.org Furthermore, research in endometrial cancer models has identified PKCα as a tumor suppressor that functions by inactivating Akt through a PP2A-family-dependent mechanism, even in the presence of mutations that would otherwise hyperactivate the PI3K/Akt pathway. nih.gov This suggests that in some tissues, this compound could indirectly suppress tumor growth by activating PKCα, which in turn dampens the pro-survival signals from the PI3K/Akt pathway. Conversely, in other contexts, the activation of PKC can be upstream of or parallel to pathways that feed into Akt signaling, highlighting the intricate and often cell-type-specific nature of this crosstalk. nih.gov
Other Related Signaling Pathways and Cross-talk
Beyond the PI3K/Akt axis, this compound and its analogs influence a variety of other critical signaling networks. The activation of PKC by these compounds serves as a node from which signals diverge to impact multiple cellular processes.
MAPK/ERK Pathway : One of the most well-documented downstream effects of phorbol ester-mediated PKC activation is the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. wikipedia.org In human lung cancer cells, 12-deoxyphorbol esters have been shown to induce growth arrest and apoptosis through the activation of a PKC-δ/PKD/ERK signaling cascade. nih.gov Similarly, TPA is known to activate the GTPase Rap1 in certain cells, which can feed into the ERK pathway. nih.gov
Hippo Pathway : Recent research has uncovered a connection between TPA and the Hippo signaling pathway, a key regulator of organ size and cell proliferation. In hepatic stellate cells, TPA was found to reduce cell activation by inhibiting the Hippo pathway's transcriptional coactivator, Yes-associated protein (YAP). nih.gov This effect was mediated by PKCδ, which induced the phosphorylation of YAP, leading to its inhibition and preventing the expression of pro-fibrotic genes. nih.gov
Ras Signaling : In the context of cellular differentiation, TPA has been shown to increase the proportion of active, GTP-bound Ras in HL-60 leukemia cells, promoting their differentiation into monocytes. nih.gov This activation was correlated with the formation of a complex involving the GTPase-activating protein (GAP) for Ras, indicating a link between PKC activation and the modulation of this central oncogenic pathway. nih.gov
These examples underscore the pleiotropic effects of this compound, which extends far beyond its initial interaction with PKC to engage in a complex dialogue with other major signaling systems that govern cell fate.
Interaction with Non-PKC C1 Domain-Containing Proteins
The C1 domain, originally identified in PKC, is the conserved binding module for diacylglycerol and its phorbol ester mimics. nih.gov However, this domain is not exclusive to the PKC family. A number of other important signaling proteins possess C1 domains and are, therefore, direct targets of compounds like this compound. nih.govnih.gov This interaction with non-PKC targets significantly broadens the compound's mechanism of action.
Identification of Additional Molecular Targets
The binding of this compound to the C1 domains of non-PKC proteins can directly modulate their function and localization, initiating distinct downstream signaling events.
| Non-PKC C1 Domain Protein Family | Function | Reference |
| Protein Kinase D (PKD) | A family of serine/threonine kinases involved in cell proliferation, migration, and apoptosis. They are often activated downstream of PKC. | nih.govnih.gov |
| Chimaerins | A family of Rac-GTPase activating proteins (GAPs) that regulate cytoskeletal dynamics and cell migration. | nih.govnih.gov |
| Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs) | Guanine nucleotide exchange factors (GEFs) that activate Ras and other small G-proteins, linking diacylglycerol signaling to the Ras-MAPK pathway. | nih.govnih.gov |
| Diacylglycerol Kinases (DGKs) | A family of enzymes that phosphorylate diacylglycerol to produce phosphatidic acid, thereby terminating DAG signaling while initiating PA-mediated pathways. | nih.govnih.govnih.gov |
| Munc13 | Proteins essential for synaptic vesicle priming and neurotransmitter release in the nervous system. | nih.govnih.gov |
Ligand-Binding Dynamics with Other Receptors
The interaction of this compound with its various receptors is governed by the specific structural features of each C1 domain. Not all C1 domains are equivalent; they can be classified as "typical" domains that bind phorbol esters and DAG, and "atypical" domains that possess structural features preventing this interaction. nih.gov
Within the family of typical C1 domains, subtle structural differences lead to unique patterns of ligand recognition. nih.gov The protein context in which the C1 domain resides is also crucial. For some proteins, the binding of a ligand like this compound leads to enzymatic activation. For others, it may primarily serve as a mechanism to anchor the protein to the cell membrane, where it can interact with other signaling partners. nih.gov For example, in some proteins, the C1 domain may be sterically blocked by intramolecular interactions, suggesting that a significant conformational change is required to expose the binding site. nih.gov This highlights that the binding event itself is just the first step in a process that is heavily influenced by the unique architecture and regulatory mechanisms of each target protein. While atypical PKC isoforms possess C1 domains, they are regulated by protein-protein interactions rather than diacylglycerol or phorbol esters. nih.gov
Modulation of Cellular Proliferation and Growth Arrest
12-Deoxyphorbol esters, including the palmitate analogue of this compound, are recognized for their significant impact on cell proliferation, frequently leading to growth arrest in cancerous cell lines. This contrasts with the hyperproliferative effects often associated with TPA in certain contexts. nih.govnih.gov
Cell Cycle Regulation Mechanisms
The antiproliferative effects of 12-deoxyphorbol esters are intrinsically linked to their ability to modulate the cell cycle. Research on structurally similar compounds provides insight into these mechanisms. For instance, 12-deoxyphorbol 13-palmitate has been shown to induce cell cycle arrest at the G2/M checkpoint in BGC823 gastric cancer cells. nih.gov This arrest is associated with significant changes in the expression of key regulatory proteins.
Key mechanistic actions include:
Downregulation of Cyclins: A marked decrease in the levels of cyclin A and cyclin B1 is observed. These proteins are crucial for the progression through the S phase and the G2/M transition, respectively. nih.gov
Inhibition of Cyclin-Dependent Kinases (CDKs): The activity of cdc2 (CDK1), which forms a complex with cyclin B to drive mitosis, is downregulated. nih.gov
Modulation of Checkpoint Kinases: A reduction in the phosphorylation of checkpoint kinase 1 (p-chk1) is noted, indicating an interference with the DNA damage response pathway that can lead to cell cycle arrest. nih.gov
Upregulation of CDK Inhibitors: An increase in the expression of p21 and p53 is a common finding. p21 is a potent inhibitor of cyclin-CDK complexes, and its induction can halt the cell cycle in response to various stimuli, including DNA damage, often under the control of the p53 tumor suppressor protein. nih.gov
In contrast, the widely studied TPA can also induce G2/M arrest but through pathways that may differ slightly, often involving the MEK/ERK pathway to induce p21. nih.gov However, for 12-deoxyphorbol esters, the collective downregulation of mitotic cyclins and upregulation of inhibitors like p21 effectively creates a barrier to cell division, preventing the proliferation of cancer cells. nih.gov
Antiproliferative Effects in Specific Cell Lines
The growth-inhibiting properties of 12-deoxyphorbol esters have been documented across various cancer cell models. While direct data on the tetradecanoate (B1227901) variant is limited, studies on its close structural relative, 12-deoxyphorbol 13-palmitate, are illustrative.
| Cell Line | Cancer Type | Observed Effects | Reference |
| BGC823 | Human Gastric Cancer | Inhibition of cell growth, G2/M cell cycle arrest, induction of apoptosis. | nih.gov |
| CD-1 Mouse Skin | N/A (in vivo) | Block of TPA-induced epidermal hyperplasia. | nih.gov |
These findings underscore the potential of 12-deoxyphorbol esters as antiproliferative agents, capable of halting the uncontrolled growth of cancer cells by disrupting the fundamental machinery of the cell cycle. nih.govnih.gov
Induction of Cellular Differentiation
A hallmark of many phorbol esters is their ability to induce cellular differentiation, forcing cancer cells, which are often arrested in an immature state, to mature into specific cell types. This process is typically accompanied by a loss of proliferative capacity.
Differentiation in Myeloid Cell Lines (e.g., U937, THP-1)
Myeloid leukemia cell lines, such as U937 and THP-1, are classic models for studying monocyte-to-macrophage differentiation. Treatment with phorbol esters like TPA is a well-established method to induce this transformation. nih.govnih.govnih.govnih.govplos.orgresearchgate.net Upon exposure, these suspension cells become adherent, cease proliferating, and begin to express surface markers and functional characteristics of mature macrophages. researchgate.net
Key features of this differentiation process include:
Morphological Changes: Cells transition from a round, suspended morphology to a larger, flattened, and adherent phenotype. researchgate.net
Expression of Surface Markers: There is a significant upregulation of macrophage-specific cell surface antigens, such as CD11b and CD14. researchgate.net
Functional Maturation: The cells acquire macrophage-like functions, including phagocytosis and the production of inflammatory mediators. In U937 cells, TPA treatment leads to a shift in proteinase expression, with a marked increase in the secretion of collagenase and a decrease in intracellular elastase, reflecting the profile of mature macrophages. nih.gov
Studies on THP-1 cells show that TPA/PMA treatment inhibits the cells at the G1 phase of the cell cycle and upregulates the cell cycle inhibitor p21WAF1/CIP1, linking the growth arrest directly to the differentiation program. nih.gov
Differentiation in Other Cell Types
The differentiation-inducing capacity of phorbol esters is not limited to myeloid cells. Various studies have demonstrated this effect in a range of other cell types.
Human Lung Squamous Carcinoma Cells: In cell lines such as NX002 and CX140, TPA inhibits growth and enhances features of squamous differentiation, including the synthesis of involucrin (B1238512) and the formation of cornified envelopes. nih.gov
Human Keratinocytes: TPA can induce terminal differentiation in SV40-infected human keratinocytes, a process marked by an inhibition of cell growth and an increase in keratinization. nih.gov
Murine Melanocytes: In Mel-ab melanocytes, TPA is known to induce the expression of a specific set of genes (TIS genes), which is linked to the regulation of growth and differentiation and is dependent on the activation state of Protein Kinase C. nih.gov
Regulation of Apoptosis and Cell Survival Pathways
Beyond halting cell proliferation, 12-deoxyphorbol esters can actively induce programmed cell death, or apoptosis, in cancer cells. This pro-apoptotic activity is a critical component of their antitumor potential. In contrast, in certain normal cell types, related phorbol esters can promote survival by inhibiting apoptosis. nih.gov
Research on 12-deoxyphorbol 13-palmitate in BGC823 gastric cancer cells reveals a multi-faceted pro-apoptotic mechanism:
Activation of Caspases: The compound leads to the activation of initiator caspase-9 and effector caspase-3, which are central executioners of the apoptotic cascade. nih.gov
Modulation of Bcl-2 Family Proteins: It causes an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for tipping the cellular balance towards apoptosis. nih.gov
Inhibition of Survival Signaling: The compound leads to the downregulation of the NF-κB pathway, a key signaling cascade that promotes cell survival by transcribing anti-apoptotic genes. This is evidenced by the upregulation of its inhibitor, IκB-α. nih.gov
Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) is observed, which can inflict cellular damage and trigger apoptotic pathways. nih.gov
In the U937 human monocytic cell line, TPA has been shown to enhance apoptosis through a pathway that involves the production of Tumor Necrosis Factor-alpha (TNFα). nih.gov The induced TNFα then acts in an autocrine fashion to stimulate apoptosis, a process dependent on both Protein Kinase C and the MAP kinase pathway. nih.gov
Conversely, in normal human melanocytes, TPA can act as a survival factor. It protects these cells from apoptosis, an effect associated with maintaining high expression levels of the anti-apoptotic protein Bcl-2. nih.gov This highlights the context-dependent nature of phorbol ester activity, where the same compound can promote survival in normal cells while inducing death in cancerous ones.
Pro-apoptotic Mechanisms
This compound and its analogs, which are part of the phorbol ester family, can induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is often mediated through the activation of complex signaling pathways.
A key mechanism involves the activation of Protein Kinase C (PKC) isozymes. For instance, in human non-small cell lung cancer (NSCLC) A549 cells, the 12-deoxyphorbol ester prostratin (B1679730) and its more potent analogue, GRC-2, induce apoptosis by activating a specific cascade involving PKC-δ. nih.gov This activation leads to the subsequent activation and nuclear translocation of Protein Kinase D (PKD) and hyperactivation of the extracellular signal-related kinase (ERK) pathway. nih.gov The essential role of this pathway was confirmed when knocking down PKC-δ, PKD, or ERK significantly protected the cancer cells from the compound-induced apoptosis. nih.gov
In human monocytic U937 cells, the related phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) enhances apoptosis by increasing the production of tumor necrosis factor-alpha (TNF-α). nih.gov This process is an autocrine-stimulating loop where the induced TNF-α acts back on the cells to promote apoptosis, a mechanism that is dependent on both PKC and the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Furthermore, other daphnane-type diterpenoids, a class to which 12-deoxyphorbol esters belong, have been shown to induce apoptosis by suppressing anti-apoptotic proteins like Bcl-2 and Bcl-XL in human myelocytic HL-60 cells. mdpi.com Some compounds in this class also trigger apoptosis in squamous cell carcinoma cells through a JNK-dependent mechanism. mdpi.com Another related compound, daphnetoxin, exhibits toxicity to mitochondria by increasing the proton leak in the inner mitochondrial membrane and inducing the mitochondrial permeability transition pore, which are events that can lead to apoptosis. nih.gov
| Cell Line | Compound Class | Key Pro-Apoptotic Pathway Components | Research Finding |
| A549 (Human Lung Cancer) | 12-Deoxyphorbol Ester | PKC-δ, PKD, ERK | Activation of the PKC-δ/PKD/ERK pathway is essential for inducing apoptosis. nih.gov |
| U937 (Human Monocytic) | Phorbol Ester (TPA) | PKC, MAPK, TNF-α | Induces apoptosis via an autocrine loop involving endogenous TNF-α production. nih.gov |
| HL-60 (Human Myelocytic Leukemia) | Daphnane Diterpenoid | Bcl-2, Bcl-XL | Apoptosis is induced by the dose-dependent suppression of anti-apoptotic proteins Bcl-2 and Bcl-XL. mdpi.com |
Anti-apoptotic Mechanisms
In contrast to its pro-apoptotic effects in some cancer cells, this compound and related phorbol esters can exhibit anti-apoptotic or protective effects in other contexts. This dual functionality underscores the cell-type and context-specific nature of PKC signaling.
In human leukemia HL-60 cells, the phorbol ester TPA was found to protect the cells from taxol-induced apoptosis. nih.gov This anti-apoptotic effect was dependent on the activation of Protein Kinase C (PKC), as the protection was reversed when PKC inhibitors like staurosporine (B1682477) and H-7 were used. nih.gov This suggests that in certain cellular environments, PKC activation by phorbol esters can initiate survival pathways that counteract apoptotic stimuli. nih.gov
Similarly, in acutely infected T-cells, prostratin, a 12-deoxyphorbol ester, has been observed to enhance cell survival, possibly due to cytostatic effects. pnas.org While the precise anti-apoptotic pathways were not fully elucidated in this context, it highlights a protective role under specific conditions.
Alterations in Gene Expression Profiles
This compound and its analogs are potent modulators of gene expression, primarily through their ability to activate Protein Kinase C (PKC), which in turn influences numerous downstream transcription factors.
In human neuroblastoma IMR-32 cells, long-term treatment with the phorbol ester TPA leads to an induction of both protein and message levels for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis. nih.gov This upregulation of dopaminergic gene expression was found to be dependent on the Ras signaling pathway. nih.gov
Studies using gene arrays on the myeloid cell line THP-1 treated with prostratin revealed significant changes in the expression of hundreds of genes consistent with phagocyte activation and differentiation. ashpublications.org This broad alteration in the gene expression profile underlies the profound physiological changes induced by these compounds. For instance, TPA has been shown to induce the expression of the cell cycle inhibitor p21 in pancreatic cancer cells and modulate the expression of various cyclins. nih.gov In hematopoietic cells, TPA activates the MDR1 (multidrug resistance gene 1) promoter. nih.gov
Transcriptional Regulation of Key Genes
The general alterations in gene expression profiles are driven by the specific transcriptional regulation of key genes. Phorbol esters like this compound influence transcription factors that bind to specific DNA sequences in the promoter regions of target genes.
A central mechanism is the activation of the NF-κB pathway. In latent HIV-1 models, prostratin stimulates viral gene expression through PKC-mediated phosphorylation, which ultimately leads to the activation of the transcription factor NF-κB. pnas.org NF-κB then binds to the HIV long terminal repeat (LTR), driving viral transcription. pnas.orgresearchgate.net The cell surface receptor CD69, which has NF-κB binding sites in its promoter, is also upregulated by prostratin, serving as a surrogate marker for NF-κB activation. pnas.org
In other contexts, different transcription factors are involved. In SK-N-SH neuroblastoma and HeLa cells, TPA was found to down-regulate the transcription of the Huntingtin (HD) gene by acting on Sp1 sites within the gene's promoter. nih.gov In hematopoietic cells, TPA-mediated activation of the MDR1 promoter involves the transcription factor EGR1. nih.gov Furthermore, TPA can induce the expression of the p21 gene, an effect mediated by the MEK/ERK pathway in pancreatic cancer cells. nih.gov
| Gene | Regulation | Mediating Factors | Cell Model |
| HIV-1 LTR | Up-regulated | NF-κB | Latently Infected T-cells |
| Tyrosine Hydroxylase (TH) | Up-regulated | Ras | IMR-32 Neuroblastoma |
| Huntingtin (HD) | Down-regulated | Sp1 sites | SK-N-SH Neuroblastoma, HeLa |
| MDR1 | Up-regulated | EGR1 | K562 Hematopoietic cells |
| p21 | Up-regulated | MEK/ERK pathway | Panc-1 Pancreatic Cancer |
| CD69 | Up-regulated | NF-κB | Primary CD4+ T-cells |
Impact on Cell Adhesion and Migration
This compound and related compounds significantly impact cell adhesion and migration, processes critical in both normal physiology and disease states like cancer metastasis. These effects are also primarily mediated by the activation of Protein Kinase C.
In MCF-7 breast adenocarcinoma cells, TPA induces cell invasion and migration. nih.gov This is associated with morphological changes and rearrangement of the actin cytoskeleton, which are fundamental to cell motility. nih.gov The compound also promotes the adhesion of human T-lymphocytes to extracellular matrix proteins. nih.gov
Regulation of Adhesion Molecules
The impact of this compound on cell adhesion is achieved through the regulation of specific adhesion molecules and related proteins.
In human T-cells, TPA stimulates adherence to the extracellular matrix proteins fibronectin and laminin (B1169045). nih.gov This enhanced adhesion is specifically mediated through integrin receptors binding to the RGD domain of fibronectin and the IKVAV domain of the laminin A chain. nih.gov The mechanism may involve the phosphorylation of an integrin subunit following TPA treatment. nih.gov
In the context of HIV research, prostratin has been shown to down-regulate the expression of the CD4 receptor and the co-receptors CXCR4 and CCR5 on T-cells. ashpublications.orgnih.gov This down-regulation of key cell surface receptors, which are also adhesion molecules, serves to block HIV-1 entry into the cells. pnas.orgnih.gov
In breast cancer cells, the TPA-induced increase in invasion and migration is linked to the upregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9. nih.gov These enzymes degrade the extracellular matrix, facilitating cell movement. Their expression is controlled by the PKCα/ERK/NF-κB signaling pathway. nih.gov
Influence on Cell Motility
Research investigating the direct influence of this compound on cell motility is limited. However, studies on closely related 12-deoxyphorbol esters, such as Prostratin (12-deoxyphorbol 13-acetate), provide significant insights into the potential effects of this class of compounds on cellular movement and migration. These compounds often exhibit effects that contrast sharply with the well-studied tumor-promoting phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA).
Unlike TPA, which is known to stimulate cell migration in various cancer models like melanoma, 12-deoxyphorbol esters are generally considered non-tumor-promoting and can exhibit anti-migratory properties. researchgate.netnih.gov For instance, research on the 12-deoxyphorbol ester Prostratin has demonstrated its potential to inhibit cancer cell migration. In breast cancer cell models, Prostratin was found to inhibit the expression of CXCR4, a chemokine receptor that plays a crucial role in guiding cancer cell movement and metastasis. nih.gov This suggests a mechanism by which 12-deoxyphorbol esters could actively suppress the migratory capabilities of malignant cells.
The signaling pathways activated by 12-deoxyphorbol esters are also relevant to the regulation of cell motility. Prostratin and its analogue, GRC-2, have been shown to inhibit the growth of human non-small cell lung cancer A549 cells through the activation of a PKC-δ/PKD/ERK signaling cascade. nih.gov These pathways are intricately involved in the complex regulation of the actin cytoskeleton, focal adhesions, and other cellular machinery essential for cell movement.
In contrast, the classic phorbol ester TPA has been shown to disrupt actin filaments and focal contacts in 3T3-L1 fibroblast cells. nih.gov While this disruption leads to changes in cell adhesion, in other contexts, such as melanoma cells, TPA stimulation results in a significant increase in cell migration. researchgate.net The divergent effects between TPA and the 12-deoxyphorbol ester class highlight the critical role of the C12-hydroxyl group in determining the ultimate biological outcome on cell motility.
The table below summarizes key research findings on the influence of 12-deoxyphorbol ester analogues on processes related to cell motility.
Interactive Data Table: Effects of 12-Deoxyphorbol Ester Analogues on Cell Motility
| Compound | Cell Line(s) | Research Model | Key Findings on Motility/Migration | Mechanism of Action |
| Prostratin | MCF-7, MDA-MB-231, BT-20, AU-565 | Human Breast Cancer Cells | Hypothesized to have an anti-cancer effect by inhibiting cancer migration. nih.gov | Inhibited CXCR4 expression through downregulation of SIK3 expression. nih.gov |
| Prostratin, GRC-2 | A549 | Human Non-Small Cell Lung Cancer | Inhibited cell cycle progression and induced apoptosis, indirectly impacting cell population expansion. nih.gov | Activation and nuclear translocation of PKC-δ and PKD; hyperactivation of ERK. nih.gov |
Preclinical Biological Activities and Mechanistic Insights in Vitro and in Vivo Non Human Models
Role in Tumor Promotion Models
12-Deoxyphorbol-13-tetradecanoate belongs to the phorbol (B1677699) ester family, a class of naturally derived compounds extensively studied for their profound biological activities, most notably in the context of tumor promotion. These compounds are not typically mutagenic on their own but can amplify the effects of an initiating carcinogen. The archetypal phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent and complete tumor promoter used as a benchmark in carcinogenesis research. wikipedia.orgnih.gov The "12-deoxy" analogues, however, exhibit a distinct and more complex biological profile. While they share the core mechanism of activating protein kinase C (PKC), their downstream effects can differ significantly, leading to activities that range from weak promotion to antagonism of tumor promotion. nih.govnih.gov
The two-stage model of carcinogenesis on mouse skin is a foundational experimental system for dissecting the processes of initiation and promotion. Initiation is typically achieved with a single, sub-carcinogenic dose of a DNA-damaging agent, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). This is followed by repeated applications of a promoting agent. nih.govnih.gov
This inhibitory action is dose-dependent. For instance, dPP demonstrated a 50% inhibition of tumor promotion at a dose of 0.8 nmol per pretreatment. nih.gov The anti-promoting activity of these compounds is linked to their ability to block the promoter-induced epidermal hyperplasia (a thickening of the skin due to cell proliferation), which is a hallmark of the promotion stage. nih.govnih.gov However, significant inhibition of tumor development was observed even at doses that did not appear to affect the induced hyperplasia, suggesting more complex antagonistic mechanisms are at play. nih.gov
Immunomodulatory Effects
Impact on Inflammatory Responses
Scientific literature from the conducted search does not provide specific details regarding the impact of this compound on inflammatory responses. While related phorbol esters are well-known for their potent inflammatory properties, dedicated studies on the specific inflammatory profile of this compound are not available in the search results.
Neurobiological Effects in Research Models
Research into the neurobiological effects of this compound has focused on its ability to modulate Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling cascades, including those in the nervous system.
Modulation of Neuronal Plasticity
In vitro studies have demonstrated that this compound can induce the translocation of PKC. Specifically, experiments using Chinese Hamster Ovary (CHO-K1) cells expressing a PKC-GFP fusion protein showed that application of 1 µM this compound resulted in the movement of PKC from the cytoplasm to cellular membranes. researchgate.net This translocation is a critical step in the activation of PKC.
The activation of certain PKC isozymes is linked to neurogenesis. Reports indicate that non-tumorigenic diterpenes possessing the 12-deoxyphorbol skeleton can promote the proliferation of neural progenitor cells within neurogenic niches in the adult mouse brain. researchgate.net This proliferative effect is dependent on PKCβ and targets transit-amplifying cells, suggesting a role for compounds like this compound in modulating neural plasticity through the promotion of neurogenesis. researchgate.net
Table 1: Effect of this compound on Protein Kinase C (PKC)
| Compound | Cell Line | Concentration | Observed Effect | Source |
|---|
Effects on Other Organ Systems (Mechanistic Studies, e.g., Bone Homeostasis)
While direct studies on the effect of this compound on bone homeostasis are not present in the search results, research on a closely related analog, 12-Deoxyphorbol-13-hexadecanoate (DHD), provides mechanistic insights. DHD differs only by the length of the fatty acid chain at the C13 position (a 16-carbon chain versus a 14-carbon chain).
Studies on DHD have shown that it can inhibit osteoclastogenesis, the process of bone resorption by osteoclast cells. In mouse models of osteoporosis induced by ovariectomy (OVX), DHD was found to prevent bone loss. The mechanism of action involves the suppression of key signaling pathways required for the differentiation and function of osteoclasts. DHD was observed to abrogate RANKL-induced signaling pathways, including the MAPK and NFATc1 pathways, and to promote the expression of enzymes that scavenge reactive oxygen species (ROS).
Table 2: Effects of the Analog 12-Deoxyphorbol-13-hexadecanoate (DHD) on Osteoclastogenesis
| Model | Key Finding | Mechanism |
|---|---|---|
| In Vitro (Osteoclast Precursors) | Inhibits RANKL-induced osteoclast differentiation and bone resorption. | Abrogates MAPK, calcium, and NFATc1 signaling; promotes ROS scavenging enzyme expression. |
Note: The data in this table pertains to 12-Deoxyphorbol-13-hexadecanoate (DHD), a structural analog of this compound.
Structure Activity Relationship Sar Studies of 12 Deoxyphorbol 13 Tetradecanoate and Analogues
Impact of Phorbol (B1677699) Core Modifications on Activity
The phorbol core, a tetracyclic diterpene, serves as the foundational scaffold for a class of compounds renowned for their potent biological activities, primarily as modulators of protein kinase C (PKC). The specific arrangement of functional groups on this core is critical for its interaction with PKC and other cellular targets.
Modifications to the phorbol core can dramatically alter the biological activity of these compounds. For instance, the hydroxyl group at the C4 position is a key determinant of activity. In active β-phorbols, this hydroxyl group is in the beta position, projecting towards the reader in a standard chemical drawing. Conversely, in inactive α-phorbols, this group is in the alpha position, leading to a change in the spatial arrangement of the D-ring and preventing the activation of PKC and other phorbol ester receptors. nih.gov
Furthermore, the presence or absence of a hydroxyl group at the C12 position significantly influences the compound's biological profile. The "12-deoxy" designation in 12-Deoxyphorbol-13-tetradecanoate indicates the lack of a hydroxyl group at this position, a feature that distinguishes it from the more commonly known phorbol ester, phorbol-12-myristate-13-acetate (PMA). This seemingly minor alteration can lead to distinct biological outcomes. While both can activate PKC, 12-deoxyphorbol derivatives are often reported to have different, and sometimes less potent, tumor-promoting capabilities compared to their 12-hydroxy counterparts like PMA.
The esterification of hydroxyl groups at various positions on the phorbol core is another critical factor. The biosynthesis of phorbol esters involves the esterification of polyhydroxy groups at the C-12, C-13, and C-20 positions of the phorbol core by various enzymes, including acyltransferases. researchgate.net The nature and position of these ester groups are pivotal in defining the molecule's interaction with its cellular receptors and its subsequent biological effects.
Role of the C13 Tetradecanoate (B1227901) Ester Group in Molecular Recognition and Biological Efficacy
The ester group at the C13 position of the phorbol core plays a crucial role in the molecular recognition and biological efficacy of this compound. The long, saturated 14-carbon chain of the tetradecanoate moiety significantly influences the lipophilicity of the molecule, which in turn affects its ability to partition into cellular membranes where its primary target, PKC, is located.
The length and nature of the acyl chain at C13 are key determinants of potency. Research has shown that a longer acyl residue at the C13 position is often associated with higher tumor-promoting activity. This is attributed to the enhanced hydrophobic interactions with the C1 domain of PKC, a region rich in cysteine residues that forms the binding pocket for phorbol esters and their endogenous analog, diacylglycerol (DAG). The tetradecanoate chain of this compound fits into a hydrophobic cavity within the C1 domain, stabilizing the active conformation of the enzyme.
The interaction between the phorbol ester and the C1 domain is not solely dependent on hydrophobicity. The specific stereochemistry of the phorbol core and the orientation of the ester group are also critical for a productive binding event that leads to PKC activation. This activation involves the translocation of PKC from the cytosol to cellular membranes, a process driven by the increased affinity of the PKC-phorbol ester complex for membrane lipids.
Comparative Analysis with Other Phorbol Esters (e.g., PMA, 12-deoxyphorbol 13-phenylacetate)
To fully appreciate the unique properties of this compound, a comparative analysis with other well-studied phorbol esters such as Phorbol-12-myristate-13-acetate (PMA) and 12-deoxyphorbol 13-phenylacetate (dPP) is essential. These compounds, while sharing the same phorbol scaffold, exhibit distinct biological profiles due to differences in their ester substituents.
| Compound | C12-Substituent | C13-Substituent | Key Biological Characteristics |
| This compound | H | Tetradecanoate (14-carbon saturated chain) | Potent PKC activator, with biological activity influenced by the long C13 ester chain. |
| PMA (Phorbol-12-myristate-13-acetate) | Myristate (14-carbon saturated chain) | Acetate (2-carbon chain) | A potent and widely studied tumor promoter and PKC activator. nih.govnih.gov |
| 12-deoxyphorbol 13-phenylacetate (dPP) | H | Phenylacetate | A PKC activator with reported anti-tumor promoting activities in some contexts. |
Differential PKC Isoform Activation Profiles
The family of PKC enzymes comprises multiple isoforms, broadly classified into conventional (cPKCs), novel (nPKCs), and atypical (aPKCs) groups. Phorbol esters primarily activate cPKCs and nPKCs. However, different phorbol esters can exhibit varying selectivities and potencies towards these isoforms, leading to distinct downstream signaling events.
While comprehensive data directly comparing the PKC isoform activation profiles of this compound, PMA, and dPP in a single system is limited, existing research suggests that the structural differences between these molecules likely lead to differential interactions with the C1 domains of various PKC isoforms. For example, some studies have suggested that certain 12-deoxyphorbol esters might exhibit a degree of selectivity for novel PKC isoforms like PKCδ and PKCε. In contrast, PMA is a potent activator of both conventional and novel PKCs.
The activation of specific PKC isoforms is a critical determinant of the ultimate biological response. For instance, the activation of PKCα has been linked to differentiation in some cell types, while PKCδ activation can be pro-apoptotic. Therefore, the subtle differences in isoform activation by these phorbol esters can have profound consequences for cellular fate.
Divergent Biological Outcomes and Subcellular Localization Patterns
The differential activation of PKC isoforms, coupled with variations in their subcellular localization, contributes to the divergent biological outcomes observed with different phorbol esters. The lipophilicity and structure of the ester side chains influence how these molecules partition into different cellular membranes and compartments, thereby directing the activated PKC to specific subcellular locations.
For instance, some phorbol esters have been shown to induce the translocation of PKC to the Golgi apparatus, while others may lead to a more diffuse localization at the plasma membrane or other endomembranes. This differential localization is critical because it places the activated kinase in proximity to different sets of substrates, leading to the phosphorylation of distinct protein networks and, consequently, different cellular responses.
PMA is a potent inducer of a wide range of biological effects, including inflammation, cell proliferation, and tumor promotion. nih.gov In contrast, some 12-deoxyphorbol esters, such as 12-deoxyphorbol 13-phenylacetate, have been reported to exhibit anti-tumor promoting activities in certain models, despite being PKC activators. This suggests that the specific signaling pathways activated by these compounds can lead to opposing biological outcomes.
The divergent effects can also be seen in processes like neutrophil activation. While both PMA and other phorbol esters can stimulate granular enzyme secretion, they can have inhibitory effects on neutrophil chemokinesis. The potency of these effects often varies between different phorbol esters, highlighting the fine-tuning of biological responses based on the specific chemical structure of the activator.
Methodologies for Academic Investigation of 12 Deoxyphorbol 13 Tetradecanoate
In Vitro Assays for PKC Activation and Kinase Activity
The primary molecular target for phorbol (B1677699) esters is Protein Kinase C (PKC). Therefore, in vitro assays are fundamental to determine the compound's ability to directly bind to and activate PKC isoforms. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate peptide.
Methodological Principles:
Kinase Activity Assays: These assays are performed in a cell-free system containing purified, recombinant PKC isozymes, a known peptide substrate, phospholipids (B1166683) and calcium (for conventional isoforms), and the phorbol ester being tested. The activity is quantified by measuring the amount of phosphorylated substrate, often using a radiolabeled ATP ([γ-³²P]ATP) and subsequent detection by autoradiography or scintillation counting. Non-radioactive methods may use phosphospecific antibodies or fluorescence-based detection systems.
Binding Assays: Competitive binding assays using radiolabeled phorbol esters, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), are used to determine the binding affinity of 12-Deoxyphorbol-13-tetradecanoate for the C1 domain of PKC.
Research has demonstrated that 12-deoxyphorbol esters, such as prostratin (B1679730), are potent PKC activators. nih.gov This activation is not limited to PKC; downstream kinases are also affected. For instance, treatment of cancer cells with 12-deoxyphorbol esters leads to the activation of Protein Kinase D (PKD) and Extracellular signal-related kinase (ERK), indicating a cascade effect. nih.gov The ability of various phorbol esters to stimulate biological responses, such as DNA synthesis, often correlates directly with their potency for activating PKC in vitro. researchgate.net
Table 1: Kinases Activated by 12-Deoxyphorbol Ester Analogs
| Kinase Family | Specific Kinase | Method of Detection | Downstream Effect | Reference |
| Protein Kinase C (PKC) | PKC-δ | Western Blot (Phosphorylation) | Nuclear Translocation, Activation of PKD/ERK | nih.gov |
| Protein Kinase D (PKD) | PKD | Western Blot (Phosphorylation) | Nuclear Translocation, Activation of ERK | nih.gov |
| Mitogen-Activated Protein Kinase (MAPK) | ERK | Western Blot (Phosphorylation) | Growth Arrest, Apoptosis | nih.gov |
Cell-Based Assays for Cellular Responses (e.g., Proliferation, Differentiation, Apoptosis)
To understand the physiological relevance of PKC activation, researchers employ a variety of cell-based assays to monitor how this compound affects cellular behavior.
Proliferation and Cytotoxicity Assays: The effect on cell growth is commonly measured using assays like the MTT assay, which quantifies the metabolic activity of living cells. elabscience.com Phorbol esters can have opposing effects depending on the cell type. While the classic phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) can promote proliferation, nih.gov 12-deoxyphorbol derivatives often exhibit anti-proliferative activity. For example, the 12-deoxyphorbol ester prostratin and its analog GRC-2 inhibit the growth of human non-small cell lung cancer (A549) cells. nih.gov
Differentiation Assays: The potential of the compound to induce cellular differentiation is assessed by monitoring changes in cell morphology and the expression of differentiation-specific markers. TPA is known to induce differentiation in human lung squamous carcinoma cells and human leukemia cell lines into macrophage-like cells. nih.govstemcell.com Similar assays are used to evaluate 12-deoxyphorbol esters.
Apoptosis Assays: Apoptosis, or programmed cell death, is a critical cellular response. It can be detected and quantified by several methods: promega.com
Flow Cytometry: Used to detect the externalization of phosphatidylserine (B164497) via Annexin V staining or to analyze DNA content for cell cycle arrest. nih.govpromega.com
Caspase Activity Assays: Luminescent or colorimetric assays (e.g., Caspase-Glo®) measure the activity of key executioner enzymes of apoptosis like caspase-3/7. promega.com
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis. promega.com Studies show that 12-deoxyphorbol esters induce apoptosis and G2/M phase cell cycle arrest in A549 lung cancer cells. nih.gov
Table 2: Cellular Responses to 12-Deoxyphorbol Esters in Different Cell Lines
| Cell Line | Compound | Response | Assay Method | Reference |
| A549 (Human Lung Cancer) | Prostratin, GRC-2 | Growth Inhibition, G2/M Arrest, Apoptosis | Flow Cytometry, Cell Viability Assays | nih.gov |
| K-Ras-driven Pancreatic Cancer Cells | Prostratin | Proliferation Inhibition | Not Specified | nih.gov |
| Acute Myeloid Leukemia Cells | Prostratin | Growth Inhibition, Differentiation | Not Specified | nih.gov |
Gene Expression Analysis (e.g., RT-qPCR, RNA-seq)
To understand the molecular mechanisms underlying the observed cellular responses, researchers analyze changes in gene expression following treatment with the compound.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to quantify the expression levels of specific, targeted genes. It was used to show that TPA treatment can down-regulate the synthesis of c-kit transcripts in various hematopoietic cell lines. nih.gov
RNA-sequencing (RNA-seq): A high-throughput method that provides a comprehensive, unbiased profile of the entire transcriptome. RNA-seq analysis revealed that the phorbol ester PMA caused major changes in gene expression in a lung cancer model, prominently inducing matrix metalloproteinases like MMP1, MMP9, and MMP10. researchgate.net
Northern Blotting: A traditional method to detect and quantify specific RNA molecules. It was employed to assess the expression of the c-kit proto-oncogene. nih.gov
These analyses provide critical insights into the signaling pathways and transcriptional programs modulated by this compound.
Table 3: Genes Modulated by Phorbol Esters
| Gene | Regulation | Cell Type | Analysis Method | Reference |
| c-kit | Down-regulated | Hematopoietic Progenitor Cells, Leukemia Cell Lines | Northern Blotting, RT-PCR | nih.gov |
| Tyrosine Hydroxylase (TH) | Up-regulated | IMR-32 Neuroblastoma | Protein and mRNA level analysis | nih.gov |
| MMP1, MMP9, MMP10 | Up-regulated | Lung Cancer Model | RNA-seq | researchgate.net |
| p21WAF1/CIP1 | Up-regulated | THP-1 Monocytic Leukemia | Ribonuclease Protection Assay | nih.gov |
Proteomic Approaches (e.g., Western Blot, Mass Spectrometry for Target Identification)
Proteomic approaches focus on the large-scale study of proteins, particularly their expression levels, modifications, and interactions.
Western Blot: This is the most common technique used to detect specific proteins and their post-translational modifications, such as phosphorylation. It is essential for confirming the activation of signaling pathways. For example, Western blotting with phospho-specific antibodies is used to demonstrate the phosphorylation of PKC, ERK, and other kinases following phorbol ester treatment. nih.govcellsignal.com It has also been used to confirm the up-regulation of the p21 protein in response to PMA. nih.gov
Mass Spectrometry (MS) for Target Identification: While not explicitly detailed for this compound in the provided context, proteomic MS-based strategies are a powerful tool. In a typical experiment, cells are treated with the compound, and then protein lysates are analyzed by MS to identify proteins whose abundance or phosphorylation state changes significantly. This can uncover novel downstream targets and affected pathways.
Table 4: Proteins Analyzed by Western Blot in Phorbol Ester Studies
| Protein | Modification Detected | Cell Line | Purpose of Analysis | Reference |
| PKC (pan-βII Ser660) | Phosphorylation | 293 cells | Confirming PKC activation by TPA | cellsignal.com |
| PKCα | Total Protein Level | 293 cells | Control for PKC activation | cellsignal.com |
| PKC-δ | Total Protein Level | A549 cells | Confirming knockdown efficiency | nih.gov |
| p-ERK / Total ERK | Phosphorylation / Total Protein | A549 cells | Assessing MAPK pathway activation | nih.gov |
| p21WAF1/CIP1 | Total Protein Level | THP-1 cells | Confirming cell cycle regulator induction | nih.gov |
Imaging Techniques for Subcellular Localization and Signaling Events (e.g., GFP fusion constructs)
Visualizing the spatial and temporal dynamics of signaling molecules within a living cell provides invaluable mechanistic insight.
Fluorescent Protein Fusions: A key technique involves genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to a protein of interest (e.g., a PKC isoform). nih.gov The cellular localization of this fusion protein can then be monitored in real-time using fluorescence microscopy. A hallmark of PKC activation by phorbol esters is its translocation from the cytosol to cellular membranes.
Live-Cell Imaging: This method has been used effectively to study 12-deoxyphorbol esters. In Chinese Hamster Ovary (CHO-K1) cells expressing a PKC-GFP fusion protein, treatment with 1 µM this compound induced a rapid translocation of the fluorescently tagged kinase from the cytoplasm to the plasma membrane, providing direct visual evidence of target engagement and activation within the cell. researchgate.net
Table 5: Subcellular Translocation Events Visualized with GFP Fusion Proteins
| Fusion Protein | Compound | Cell Line | Observed Translocation | Technique | Reference |
| α-PKC-GFP | This compound | CHO-K1 | Cytoplasm to Plasma Membrane | Fluorescence Microscopy | researchgate.net |
| α-PKC-GFP | 12-Deoxyphorbol-13-phenylacetate | CHO-K1 | Cytoplasm to Plasma Membrane | Fluorescence Microscopy | researchgate.net |
In Vivo Preclinical Model Design and Analysis (Non-Human, Mechanistic)
To assess the biological activity of this compound in a complex living system, researchers use non-human preclinical models, primarily mice. These studies are crucial for understanding mechanistic actions that cannot be modeled in vitro.
Mouse Skin Tumor Promotion Model: This is a classic model for studying phorbol esters. The skin is first treated with a single sub-carcinogenic dose of an initiator (e.g., DMBA). This is followed by repeated applications of the test compound (the promoter). The development of skin papillomas is monitored over time. A key finding is that while TPA is a potent tumor promoter, non-promoting 12-deoxyphorbol esters like prostratin and 12-deoxyphorbol-13-phenylacetate (dPP) can actually inhibit TPA-induced tumor promotion when applied as a pretreatment. In one study, dPP caused an 86% reduction in the average number of papillomas. nih.gov
Xenograft Models: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the compound to assess its anti-tumor efficacy. This model was used to demonstrate that prostratin could suppress tumor initiation and size in a pancreatic tumor model. nih.gov
Epidermal Differentiation Models: The effect of the compound on normal tissue homeostasis is also studied. Ultrastructural stereology on mouse epidermis treated with TPA showed that it could induce changes related to both increased cell proliferation and an inhibition of cell differentiation. nih.gov
Table 6: Findings from In Vivo Preclinical Models with 12-Deoxyphorbol Esters
| Model | Animal | Compound | Key Mechanistic Finding | Endpoint Measured | Reference |
| Skin Tumor Promotion | CD-1 Mouse | Prostratin, dPP | Inhibition of PMA-induced tumor promotion | Average number of papillomas, tumor incidence | nih.gov |
| Pancreatic Tumor Xenograft | Mouse | Prostratin | Suppression of tumor initiation and size | Tumor size | nih.gov |
| Epidermal Differentiation | Mouse | TPA | Inhibition of cell differentiation, reversion to fetal characteristics | Stereological analysis of epidermal layers | nih.gov |
Synthetic Approaches for Radiolabeled or Modified Analogs
To facilitate certain studies, particularly those involving binding, metabolism, or advanced imaging, chemically modified analogs of this compound are synthesized.
Radiolabeling: This involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. For example, a radiolabeled version of the tetradecanoate (B1227901) fatty acid could be used in the synthesis to produce radiolabeled this compound. These analogs are invaluable for quantitative binding assays and for tracing the compound's distribution and metabolism in vivo. General methods for localizing radiopharmaceuticals are well-established. nih.gov
Fluorescent Analogs: A fluorescent dye can be chemically conjugated to the phorbol ester. This allows for direct visualization of the compound's localization in cells without the need for a GFP-fusion protein. Care must be taken to ensure the tag does not disrupt the molecule's biological activity.
Photo-affinity Labels: These analogs are designed with a photoreactive group. Upon binding to its target (e.g., PKC), the sample is exposed to UV light, which activates the group and causes it to form a permanent, covalent bond with the target protein. This allows for unambiguous identification of binding partners.
Click Chemistry Analogs: Modern bioconjugation techniques like click chemistry can be used. For instance, an analog containing an azide (B81097) or alkyne group can be synthesized. medchemexpress.com This allows for the easy and specific attachment of various reporter tags (like fluorophores) in a secondary step. medchemexpress.com
Table 7: Types of Modified Analogs and Their Applications
| Analog Type | Modification | Primary Application | Example Principle | Reference |
| Radiolabeled | Incorporation of ³H, ¹⁴C, or ¹²⁵I | Quantitative binding assays, metabolic studies, in vivo distribution | Tracing radioactivity to determine compound location and concentration | nih.gov |
| Fluorescent | Covalent attachment of a fluorophore | Direct visualization of subcellular localization | Imaging the distribution of the fluorescent molecule itself within a cell | nih.gov |
| Photo-affinity | Incorporation of a photoreactive group (e.g., benzophenone) | Irreversible labeling and identification of binding partners | Covalently cross-linking the compound to its protein target upon UV activation | N/A |
| Clickable | Incorporation of an azide or alkyne group | Versatile labeling with various probes (e.g., fluorophores, biotin) | Two-step labeling: treat cells with the analog, then add a tagged probe that "clicks" onto it | medchemexpress.com |
Future Research Directions and Therapeutic/pharmacological Probe Potential
Elucidation of Novel Molecular Targets Beyond PKC
While many of the biological effects of 12-Deoxyphorbol-13-tetradecanoate are attributed to its activation of PKC, there is growing evidence suggesting the involvement of other molecular targets. nih.govportico.orgnih.gov Research indicates that this compound and its derivatives can elicit a range of biological activities, implying a more complex mechanism of action than initially understood. nih.gov For instance, some studies have shown that prostratin (B1679730) can stimulate the translocation of several PKC isoforms, including α, β, θ, and ε, but not δ or ζ, in various cell lines. portico.org This differential activation of PKC isozymes suggests a level of specificity that warrants further investigation.
Furthermore, the observation that prostratin can inhibit the tumor-promoting effects of other phorbol (B1677699) esters like phorbol 12-myristate 13-acetate (PMA) points towards mechanisms that may be independent of or antagonistic to classical PKC-mediated tumor promotion pathways. nih.gov Future research will likely focus on identifying these non-PKC targets to gain a more comprehensive understanding of prostratin's unique pharmacological profile. This could involve techniques such as affinity chromatography, proteomic profiling, and genetic screening to identify proteins and pathways that directly or indirectly interact with this compound.
Understanding Context-Dependent Biological Responses
The biological effects of this compound are highly dependent on the cellular context. pnas.orgresearchgate.net For example, in the context of HIV, prostratin exhibits a dual function: it can reactivate latent HIV from reservoirs while simultaneously protecting healthy cells from new infection. pnas.orgresearchgate.net This is achieved by down-regulating the expression of HIV entry receptors like CD4 and CXCR4. pnas.org This context-dependent activity is a key area of ongoing research, as it highlights the potential for developing highly specific therapeutic interventions.
The compound's effects on T-cell activation further illustrate this context dependency. Prostratin alone does not induce the proliferation of quiescent peripheral blood lymphocytes (PBLs). capes.gov.brasm.org However, it can act as a costimulatory signal in the presence of T-cell receptor stimulation or as a primary activation signal when combined with CD28 stimulation. capes.gov.brnih.gov This indicates that the cellular environment and the presence of other signaling molecules are crucial in determining the ultimate biological outcome of prostratin treatment. Future studies will need to dissect these context-specific responses to fully understand and exploit the therapeutic potential of this compound.
Development of this compound as a Research Tool
The distinct biological activities of this compound make it a valuable research tool for studying various cellular processes. pnas.orgasm.orgresearchgate.net Its ability to activate specific PKC isoforms and modulate T-cell activation pathways provides a means to probe the intricacies of these signaling networks. pnas.orgasm.org The development of practical, large-scale chemical syntheses of prostratin has been a significant breakthrough, as it overcomes the limitations of relying on natural sources, which provide low and variable yields. researchgate.net
This increased availability will facilitate its use in a wider range of research applications. For instance, prostratin and its analogs can be used to study the mechanisms of HIV latency and reactivation, T-cell signaling, and the regulation of cell surface receptors. pnas.orgasm.org Furthermore, its non-tumor-promoting nature, in contrast to other phorbol esters, makes it a safer and more specific tool for in vivo studies. nih.gov
Potential for Deriving Novel Therapeutic Lead Compounds (Mechanism-based, Pre-clinical)
The unique properties of this compound make it a promising scaffold for the development of new therapeutic agents. nih.govscilit.comnih.gov Its ability to reactivate latent HIV without causing widespread T-cell proliferation makes it a strong candidate for "shock and kill" strategies aimed at eradicating HIV reservoirs. nih.gov Pre-clinical studies have shown that prostratin can effectively induce viral expression from latently infected cells. nih.gov
Furthermore, the development of synthetic analogs of prostratin has opened up new avenues for creating more potent and specific drug candidates. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the C13 position of the prostratin molecule can lead to analogs with significantly increased potency in reactivating latent HIV and in their affinity for PKC. nih.gov For example, certain analogs have shown up to a 100-fold increase in potency compared to the parent compound. pnas.org This provides a strong basis for the rational design of new drugs with improved therapeutic profiles.
| Compound | PKC-δ Ki (nM) | U1 EC50 (nM) | Reference |
|---|---|---|---|
| Prostratin | 220 | 500 | pnas.org |
| Analog 11b | 6.7 | Not Reported | nih.gov |
| Analog 11c | 6.6 | Not Reported | nih.gov |
Integration with Systems Biology Approaches for Comprehensive Understanding
To fully grasp the complex mechanisms of action of this compound, integrating experimental data with systems biology approaches will be crucial. Systems biology utilizes computational and mathematical modeling to analyze the complex interactions within biological systems. nih.gov This approach can help to create a holistic view of how prostratin perturbs cellular networks.
By combining multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with computational models, researchers can identify key pathways, transcription factors, and kinases that are modulated by prostratin. nih.gov This can lead to a more comprehensive understanding of its context-dependent effects and help in the identification of novel molecular targets. drugtargetreview.com For instance, a systems biology approach could model the dynamic changes in the T-cell signaling network upon prostratin treatment, providing insights into its dual role in HIV latency and T-cell activation. Such an integrated approach will be invaluable for predicting drug responses, identifying potential biomarkers, and designing more effective therapeutic strategies based on this compound. nih.gov
Q & A
Advanced Research Question
- Use kinase-dead PKC mutants to confirm PKC dependency.
- Employ RNA-seq with time-course sampling to separate primary transcriptional targets from downstream effects.
- Include siRNA knockdown of suspected intermediaries (e.g., NF-κB or AP-1 transcription factors) to dissect signaling pathways.
Refer to transient expression assays in hepatoma cells (as in GST-P gene studies) for methodology on isolating direct transcriptional effects .
How does the ester side chain length (tetradecanoate) influence the membrane permeability of this compound compared to shorter-chain analogs?
Basic Research Question
Assess permeability using parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Compare with phorbol 13-decanoate 12-tiglate (C10 chain) and PMA (C14 chain). Lipophilicity (logP) calculations via HPLC-derived retention times can correlate chain length with partitioning behavior .
What in vitro toxicity profiling strategies are recommended for this compound in primary cell models?
Advanced Research Question
- Conduct ATP-based viability assays in primary hepatocytes and cardiomyocytes to assess organ-specific toxicity.
- Measure mitochondrial membrane potential (JC-1 staining) and ROS production (DCFDA) to evaluate oxidative stress.
- Cross-reference with SDS data from structurally related phorbol esters (e.g., PMA’s carcinogenicity classification) to prioritize endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
